6-(Propan-2-yl)-3,6-dihydro-2H-1,4-thiazine
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Overview
Description
6-(Propan-2-yl)-3,6-dihydro-2H-1,4-thiazine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)-3,6-dihydro-2H-1,4-thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable thiol with an amine in the presence of a dehydrating agent can lead to the formation of the thiazine ring. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)-3,6-dihydro-2H-1,4-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-(Propan-2-yl)-3,6-dihydro-2H-1,4-thiazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and can be used in biochemical studies.
Medicine: Some derivatives of this compound exhibit pharmacological activities, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)-3,6-dihydro-2H-1,4-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar structure but includes additional functional groups that confer different properties.
Pyrrolopyrazine derivatives: These compounds share a heterocyclic structure with nitrogen atoms and exhibit various biological activities.
Uniqueness
6-(Propan-2-yl)-3,6-dihydro-2H-1,4-thiazine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Properties
CAS No. |
823801-68-9 |
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Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
6-propan-2-yl-3,6-dihydro-2H-1,4-thiazine |
InChI |
InChI=1S/C7H13NS/c1-6(2)7-5-8-3-4-9-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
BFFIQMPSFYBTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C=NCCS1 |
Origin of Product |
United States |
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